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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764172

Introduction

TM5275 is an orally bioavailable, small-molecule inhibitor of Plasminogen Activator Inhibitor-1
(PAI-1).[1][2] Contrary to the initial topic query, extensive research has characterized TM5275
not as a sodium channel modulator, but as a potent and selective agent targeting the primary
inhibitor of the fibrinolytic system.[1][3] PAI-1 is a key regulator of tissue-type plasminogen
activator (tPA) and urokinase-type plasminogen activator (uPA), playing a critical role in
thrombosis, fibrosis, and other pathological processes.[4] Elevated PAI-1 levels are associated
with an increased risk of cardiovascular events and are implicated in the progression of fibrotic
diseases and cancer. This technical guide provides a comprehensive overview of the selectivity
profile, mechanism of action, and experimental methodologies related to TM5275.

Quantitative Selectivity and Potency Profile

The inhibitory activity of TM5275 has been quantified against its primary target, PAI-1. The
following table summarizes the key potency metric.

Target IC50 Organism Notes

) ) Orally bioavailable
Plasminogen Activator

. 6.95 uM Not specified small molecule
Inhibitor-1 (PAI-1)

inhibitor.
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Docking studies have further elucidated the binding mechanism, showing that TM5275
interacts with the strand 4 of the A -sheet (s4A) position of PAI-1. A key characteristic of
TM5275 is its high selectivity for PAI-1. Studies have shown that up to a concentration of 100
UM, TM5275 does not interfere with other serpin/serine protease systems, such as al-
antitrypsin/trypsin and a2-antiplasmin/plasmin.

Mechanism of Action

TM5275 exerts its inhibitory effect on PAI-1 through a nuanced mechanism. It binds to a
specific site on the PAI-1 protein, which induces a conformational change. This change
redirects the interaction between PAI-1 and its target proteases (tPA and uPA) towards a
substrate pathway, rather than the typical inhibitory pathway. In essence, the protease cleaves
PAI-1, rendering it inactive, and the protease is then released in its active form. This contrasts
with other PAI-1 inhibitors that may prevent the initial complex formation or accelerate the
transition of PAI-1 to its latent, inactive state.

The downstream effects of PAI-1 inhibition by TM5275 are significant. By neutralizing PAI-1,
TM5275 enhances the activity of tPA and uPA, leading to increased conversion of plasminogen
to plasmin. Plasmin is the primary enzyme responsible for the degradation of fibrin clots, thus
promoting fibrinolysis.

In the context of fibrosis, PAI-1 is known to be upregulated by Transforming Growth Factor-3
(TGF-B). PAI-1, in turn, contributes to the accumulation of extracellular matrix. By inhibiting PAI-
1, TM5275 can disrupt this profibrotic signaling cascade.

Signaling Pathway Modulated by TM5275

The following diagram illustrates the role of TM5275 in the fibrinolytic pathway.
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TM5275 enhances fibrinolysis by inhibiting PAI-1.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b10764172?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

In Vitro PAI-1 Inhibition Assay

This protocol is a representative method for determining the IC50 of a PAI-1 inhibitor like
TM5275.

e Reagents and Materials:

Human recombinant active PAI-1

o

o Human recombinant tPA
o Spectrofluorogenic tPA substrate
o Assay buffer (e.g., PBS, pH 7.4 with 0.01% Tween 20)
o TM5275 stock solution in DMSO
o 96-well black microplate
o Fluorometric plate reader
» Procedure:
1. Prepare serial dilutions of TM5275 in assay buffer.
2. In each well of the microplate, add a fixed concentration of PAI-1.

3. Add the different concentrations of TM5275 to the wells and incubate for a specified period
(e.g., 15 minutes) at room temperature to allow for binding.

4. Add a fixed concentration of tPA to each well and incubate for another period (e.g., 10
minutes) at room temperature.

5. Initiate the reaction by adding the spectrofluorogenic tPA substrate.

6. Measure the fluorescence intensity at appropriate excitation and emission wavelengths
over time.
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7. The rate of substrate cleavage is proportional to the residual tPA activity.

8. Calculate the percentage of PAI-1 inhibition for each TM5275 concentration relative to a
DMSO control.

9. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of
the TM5275 concentration and fitting the data to a dose-response curve.

PAI-1 Inhibition Assay Workflow
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Workflow for determining the IC50 of TM5275 against PAI-1.

Cell-Based Fibrinolysis Assay

This assay assesses the ability of TM5275 to enhance fibrinolysis in a cellular context.

e Reagents and Materials:

Vascular endothelial cells

o

Cell culture medium

o

[¢]

Fibrinogen labeled with a fluorescent probe

Thrombin

[¢]

o

Plasminogen

TM5275

(¢]
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o Fluorescence microscope or plate reader

e Procedure:

1. Culture vascular endothelial cells to confluence in a multi-well plate. These cells naturally
secrete PAI-1.

2. Wash the cells and add a solution containing fluorescently labeled fibrinogen and thrombin
to form a fibrin clot over the cell layer.

3. Add plasminogen to the wells.
4. Treat the cells with different concentrations of TM5275 or a vehicle control.

5. Incubate the plate and monitor the dissolution of the fibrin clot over time by measuring the
release of the fluorescent probe into the supernatant or by imaging the remaining clot.

6. Quantify the extent of fibrinolysis at different time points for each concentration of TM5275.

In Vivo Studies and Therapeutic Potential

TM5275 has been evaluated in various preclinical models, demonstrating its therapeutic
potential.

» Antithrombotic Activity: In non-human primate models, TM5275 has shown antithrombotic
benefits without a significant bleeding effect.

e Hepatic Fibrosis: In rat models of metabolic syndrome, orally administered TM5275
attenuated the development of hepatic fibrosis by suppressing the proliferation and
fibrogenic activity of activated hepatic stellate cells. This effect is partly attributed to the
inhibition of TGF-B1-stimulated pathways.

¢ Intestinal Fibrosis: In mouse models of chronic intestinal inflammation, oral administration of
TM5275 reduced collagen accumulation, suggesting its potential as a treatment for intestinal
fibrosis in conditions like Crohn's disease.

e Ovarian Cancer: TM5275 has been shown to decrease cell viability and suppress cell growth
in ovarian cancer cell lines, indicating a potential role in cancer therapy.
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Conclusion

TM5275 is a selective and orally bioavailable inhibitor of PAI-1 with a well-defined mechanism
of action. It enhances fibrinolysis by preventing the inhibition of tPA and uPA by PAI-1.
Preclinical studies have demonstrated its therapeutic potential in a range of disorders, including
thrombosis, fibrosis, and cancer. The data presented in this guide underscore the importance of
PAI-1 as a therapeutic target and highlight TM5275 as a promising drug candidate for further
clinical investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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